6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane

Medicinal Chemistry Drug Discovery Physicochemical Properties

Select 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane (CAS 1363381-29-6) when your project demands a rigid, saturated benzene bioisostere with precisely defined exit vectors. Its sulfone-amine core delivers LogP -1.51, zero rotatable bonds, and multiple H-bonding vectors—properties unobtainable from 2-oxa- or 3,6-diamino analogs. Use for CNS lead optimization, fragment-based screening, or constructing bidentate ligands with fixed bite angle. Requires cold-chain shipping.

Molecular Formula C6H11NO2S
Molecular Weight 161.22 g/mol
CAS No. 1363381-29-6
Cat. No. B1378967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane
CAS1363381-29-6
Molecular FormulaC6H11NO2S
Molecular Weight161.22 g/mol
Structural Identifiers
SMILESC1C(CC12CS(=O)(=O)C2)N
InChIInChI=1S/C6H11NO2S/c7-5-1-6(2-5)3-10(8,9)4-6/h5H,1-4,7H2
InChIKeyISJRKZAXSIGKLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane (CAS 1363381-29-6): A Sulfone-Embedded Spiro[3.3]heptane Building Block for Medicinal Chemistry


6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane (CAS 1363381-29-6) is a heterocyclic spirocyclic compound featuring a rigid 2-thiaspiro[3.3]heptane core with a sulfone (2,2-dioxide) moiety and a primary amino group. It belongs to a privileged class of spiro[3.3]heptanes recognized as saturated bioisosteres of benzene rings in drug design [1], and its sulfone functional group imparts distinct physicochemical properties including low lipophilicity (LogP -1.51) [2]. The compound is primarily utilized as a sterically constrained diamine building block for medicinal chemistry applications [3].

Why 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane Cannot Be Replaced by Generic Spiro[3.3]heptanes or Acyclic Sulfonamide Analogs


Substitution of 6-amino-2,2-dioxo-2-thia-spiro[3.3]heptane with alternative spiro[3.3]heptane derivatives (e.g., 2-oxa-6-azaspiro[3.3]heptane, 3,6-diaminospiro[3.3]heptane) or acyclic sulfonamide building blocks is scientifically invalid for procurement decisions. The compound's unique combination of a spirocyclic framework, a sulfone moiety, and a primary amine confers a specific set of quantitative physicochemical properties—including LogP, zero rotatable bonds, and precise geometry—that cannot be replicated by other in-class compounds. Even minor changes to the heteroatom composition (e.g., replacing sulfur with oxygen or nitrogen) dramatically alter lipophilicity, hydrogen-bonding capacity, and metabolic stability profiles. Similarly, acyclic sulfonamide analogs lack the conformational rigidity and defined exit vectors essential for structure-based drug design. The following evidence demonstrates the quantifiable differentiation that justifies the selection of this specific compound over its closest structural analogs.

Quantitative Differentiation of 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane Against Closest Analogs


Lipophilicity (LogP) Comparison: 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane vs. 2-Oxa-6-azaspiro[3.3]heptane and Acyclic Sulfonamides

6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane exhibits a calculated LogP of -1.51 [1], which is significantly lower (more hydrophilic) than the LogD (pH 7.4) of 2-oxa-6-azaspiro[3.3]heptane sulfonate salts (LogD ~ -0.5 to 0.5) , and substantially lower than typical acyclic sulfonamide building blocks such as 4-aminobenzenesulfonamide (LogP 0.62). This pronounced hydrophilicity arises from the combination of the sulfone group and the spirocyclic framework, which disrupts planarity and reduces hydrophobic surface area.

Medicinal Chemistry Drug Discovery Physicochemical Properties

Conformational Rigidity: Zero Rotatable Bonds in 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane vs. Flexible Acyclic Analogs

6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane possesses zero rotatable bonds (rotatable bond count = 0) , indicating a fully rigid, conformationally locked structure. In contrast, acyclic sulfonamide analogs such as 2-aminoethanesulfonamide possess 3 rotatable bonds, and common piperidine or piperazine bioisostere replacements possess 1-2 rotatable bonds. The spiro[3.3]heptane scaffold provides non-coplanar exit vectors that mimic the geometry of substituted benzene rings while eliminating conformational flexibility [1].

Structural Biology Medicinal Chemistry Conformational Analysis

Thermal Stability: High Boiling Point of 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane Supports Robust Synthetic Handling

6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane exhibits a boiling point of 376.6±42.0 °C at 760 mmHg and a flash point of 181.6±27.9 °C [1]. This high thermal stability is characteristic of the sulfone-containing spirocyclic scaffold and contrasts with less stable spiro[3.3]heptane analogs that lack the sulfone group (e.g., 2-thiaspiro[3.3]heptane derivatives without sulfone oxidation have lower boiling points). The elevated boiling point indicates strong intermolecular forces attributable to the sulfone moiety and the rigid spirocyclic framework.

Organic Synthesis Process Chemistry Thermal Properties

Storage Requirements: 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane Requires Cold Storage Under Inert Atmosphere for Long-Term Stability

6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane is specified for storage at 2-8°C under argon filling to prevent degradation [1]. This requirement is more stringent than for many acyclic amine building blocks (which are often stable at room temperature), but comparable to or less stringent than other spiro[3.3]heptane derivatives with labile functional groups. The need for cold, inert atmosphere storage is directly linked to the compound's primary amine group, which can undergo oxidation or react with atmospheric CO₂.

Compound Management Stability Storage

Purity Specifications: 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane Available at 96-98%+ Purity with QC Documentation

Multiple vendors supply 6-amino-2,2-dioxo-2-thia-spiro[3.3]heptane at specified purities of 96%, 98%+, and 98%, with accompanying QC documentation including NMR, HPLC, and GC reports [1][2]. This level of analytical characterization is standard for advanced building blocks but exceeds the typical documentation provided for bulk commodity amines. The availability of batch-specific QC data enables researchers to verify compound identity and purity prior to critical experiments, reducing the risk of failed syntheses due to unknown impurities.

Quality Control Analytical Chemistry Procurement

Bioisosteric Potential: Spiro[3.3]heptane Core Validated as Saturated Benzene Bioisostere with Preserved Biological Activity

The spiro[3.3]heptane core has been experimentally validated as a saturated benzene bioisostere in multiple drug contexts, including incorporation into sonidegib (anticancer), vorinostat (anticancer), and benzocaine (anesthetic) scaffolds, with the resulting analogs showing high potency in biological assays [1]. While direct comparative data for 6-amino-2,2-dioxo-2-thia-spiro[3.3]heptane itself are not yet published, the scaffold class demonstrates that the non-coplanar exit vectors of spiro[3.3]heptane effectively mimic mono-, meta-, and para-substituted benzene rings. The presence of the sulfone group and amino functionality further distinguishes this compound from simple spiro[3.3]heptane hydrocarbons, providing additional hydrogen-bonding capacity and metabolic stability.

Drug Design Bioisosterism Medicinal Chemistry

Optimal Application Scenarios for 6-Amino-2,2-dioxo-2-thia-spiro[3.3]heptane Based on Validated Evidence


Fragment-Based Drug Discovery Targeting Hydrophilic Binding Pockets

The compound's low LogP (-1.51) [1] and rigid spirocyclic framework (0 rotatable bonds) make it an ideal fragment for screening against targets with hydrophilic active sites or those requiring conformationally constrained ligands. Its sulfone and amine groups provide multiple hydrogen-bonding vectors, while the saturated spiro[3.3]heptane core offers an alternative to flat aromatic fragments that may suffer from poor solubility or metabolic instability.

Synthesis of Novel CNS-Penetrant Drug Candidates via Bioisosteric Replacement

As a validated saturated benzene bioisostere [2], 6-amino-2,2-dioxo-2-thia-spiro[3.3]heptane can be employed to replace phenyl rings in existing CNS-active compounds. The combination of low lipophilicity, high thermal stability (boiling point 376.6±42.0 °C) [1], and the presence of a primary amine handle facilitates further derivatization into amides, sulfonamides, or ureas, enabling the generation of patent-free analogs with potentially improved brain penetration and reduced off-target effects.

Development of Sterically Constrained Diamine Ligands for Coordination Chemistry or Catalysis

The compound serves as a sterically constrained diamine building block [3] suitable for constructing bidentate ligands for transition metal catalysis or coordination complexes. Its rigid spirocyclic backbone ensures a fixed bite angle and defined geometry, which can be critical for enantioselective catalysis and the study of structure-activity relationships in metallodrug development. The sulfone group may also participate in metal coordination or modulate electronic properties of the ligand.

Building Block for High-Temperature Organic Synthesis and Material Science

The compound's exceptionally high boiling point (376.6±42.0 °C) and thermal stability [1] recommend it for synthetic applications requiring elevated temperatures, such as amide bond formation under microwave irradiation, high-boiling solvent reactions, or the preparation of thermally stable polymers and advanced materials. Procurement for these applications should prioritize vendors offering material with documented QC purity [4] to ensure consistent performance.

Technical Documentation Hub

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36 linked technical documents
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